molecular formula C14H9BrN4S B5631908 2-amino-4-(4-bromophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile

2-amino-4-(4-bromophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile

Cat. No.: B5631908
M. Wt: 345.22 g/mol
InChI Key: JUEHCRHGPPUJNG-UHFFFAOYSA-N
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Description

2-amino-4-(4-bromophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, bromophenyl, methylsulfanyl, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-bromophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method involves the condensation of aromatic aldehydes, malononitrile, and other reactants in the presence of a catalyst. For example, amine-functionalized silica magnetic nanoparticles can be used as a catalyst to facilitate the reaction under solvent-free conditions, resulting in high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but scaled up to accommodate larger quantities. The use of environmentally benign catalysts and solvent-free conditions is preferred to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-bromophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-amino-4-(4-bromophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(4-bromophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Properties

IUPAC Name

2-amino-4-(4-bromophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN4S/c1-20-14-11(7-17)12(10(6-16)13(18)19-14)8-2-4-9(15)5-3-8/h2-5H,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEHCRHGPPUJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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